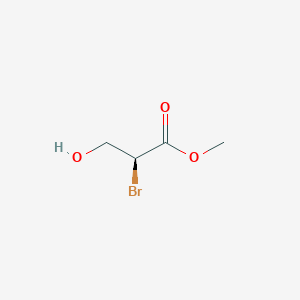
Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)a-Glc1Br2Ac3Ac6Ac
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-alpha-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-alpha-D-glucopyranosyl bromide is a complex carbohydrate derivative. This compound is widely used as an intermediate in the synthesis of various sugar esters and other carbohydrate derivatives with biological and pharmacological functions . Its structure consists of multiple acetylated glucose units linked together, making it a valuable reagent in organic synthesis and biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide involves the reaction of glucose pentaacetate with phosphorus tribromide. The process begins with the esterification of glucose using acetic anhydride and pyridine as a catalyst. The resulting glucose pentaacetate is then reacted with phosphorus tribromide in glacial acetic acid to produce the desired compound . The reaction conditions typically involve room temperature and a reaction time of around 20 hours .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. The use of solid acid catalysts and phase transfer catalysts can enhance the selectivity and efficiency of the reactions .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide undergoes various chemical reactions, including substitution and glycosylation reactions. It can react with nucleophiles to form glycosidic bonds, making it a key intermediate in the synthesis of glycosides .
Common Reagents and Conditions: Common reagents used in these reactions include potassium salts, curcumin, and phase transfer catalysts. The reactions can be carried out under thermal or high-pressure conditions, but the use of ultrasonic waves has been shown to improve yields and selectivity .
Major Products: The major products formed from these reactions are glycosides and other carbohydrate derivatives. These products have significant applications in the synthesis of sugar-containing drugs and biochemical reagents .
Aplicaciones Científicas De Investigación
2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide is extensively used in scientific research for the synthesis of sugar esters and glycosides. It serves as an important intermediate in the development of new drugs and biochemical reagents. Its applications span across chemistry, biology, medicine, and industry, where it is used to synthesize carbohydrate derivatives with various biological and pharmacological functions .
Mecanismo De Acción
The compound exerts its effects through the formation of glycosidic bonds with nucleophiles. The acetyl groups protect the hydroxyl groups of the glucose units, allowing selective reactions to occur. The molecular targets and pathways involved in these reactions are primarily related to the synthesis of glycosides and other carbohydrate derivatives .
Comparación Con Compuestos Similares
- 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide
- Acetobromo-alpha-D-glucose
- Acetobromo-alpha-D-glucuronic acid methyl ester
Comparison: Compared to similar compounds, 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide is unique due to its specific acetylation pattern and its ability to form glycosidic bonds with high selectivity. This makes it particularly valuable in the synthesis of complex carbohydrate derivatives and glycosides .
Propiedades
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H51BrO25/c1-14(40)50-11-24-28(30(54-18(5)44)33(36(39)60-24)57-21(8)47)63-38-35(59-23(10)49)32(56-20(7)46)29(26(62-38)13-52-16(3)42)64-37-34(58-22(9)48)31(55-19(6)45)27(53-17(4)43)25(61-37)12-51-15(2)41/h24-38H,11-13H2,1-10H3/t24-,25-,26-,27-,28-,29-,30+,31+,32+,33-,34-,35-,36+,37-,38-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALZLMWCNFHKBM-IXEGKZDVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H51BrO25 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
987.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-deoxy-5-O-(4,4'-dimethoxytrityl)-2-fluoro-beta-D-arabinofuranosyl]-thymine](/img/structure/B8119857.png)
![N-[9-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B8119865.png)

![1-Pyridin-2-YL-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole-5-carboxylic acid tert-butyl ester](/img/structure/B8119886.png)


![Potassium trifluoro({[3-(methoxycarbonyl)cyclobutyl]methyl})boranuide](/img/structure/B8119912.png)
![tert-butyl (3R,3aR,6aS)-3-hydroxy-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate](/img/structure/B8119919.png)

![Benzyl N-[(2R)-2,3-dihydroxypropyl]carbamate](/img/structure/B8119923.png)
